1-{4-[4-(4-METHYLPHENYL)PHTHALAZIN-1-YL]PIPERAZIN-1-YL}-2-(4-NITROPHENOXY)ETHAN-1-ONE
Overview
Description
1-{4-[4-(4-METHYLPHENYL)PHTHALAZIN-1-YL]PIPERAZIN-1-YL}-2-(4-NITROPHENOXY)ETHAN-1-ONE is a complex organic compound that belongs to the class of phthalazine derivatives. Phthalazines are bicyclic heterocycles that have garnered significant attention due to their valuable biological and pharmacological activities . This compound is characterized by the presence of a phthalazine ring fused with a piperazine moiety, along with a nitrophenoxy group, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-{4-[4-(4-METHYLPHENYL)PHTHALAZIN-1-YL]PIPERAZIN-1-YL}-2-(4-NITROPHENOXY)ETHAN-1-ONE involves several steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the reaction of hydrazine with phthalic anhydride, followed by cyclization.
Introduction of the Piperazine Moiety: The phthalazine derivative is then reacted with 4-methylphenylpiperazine under suitable conditions to introduce the piperazine moiety.
Attachment of the Nitro Group: The final step involves the reaction of the intermediate with 4-nitrophenol in the presence of a suitable base to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-{4-[4-(4-METHYLPHENYL)PHTHALAZIN-1-YL]PIPERAZIN-1-YL}-2-(4-NITROPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[4-(4-METHYLPHENYL)PHTHALAZIN-1-YL]PIPERAZIN-1-YL}-2-(4-NITROPHENOXY)ETHAN-1-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[4-(4-METHYLPHENYL)PHTHALAZIN-1-YL]PIPERAZIN-1-YL}-2-(4-NITROPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-{4-[4-(4-METHYLPHENYL)PHTHALAZIN-1-YL]PIPERAZIN-1-YL}-2-(4-NITROPHENOXY)ETHAN-1-ONE can be compared with other similar compounds, such as:
Azelastin: An antihistamine with a phthalazine core.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.
Hydralazine: An antihypertensive agent.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl]-2-(4-nitrophenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4/c1-19-6-8-20(9-7-19)26-23-4-2-3-5-24(23)27(29-28-26)31-16-14-30(15-17-31)25(33)18-36-22-12-10-21(11-13-22)32(34)35/h2-13H,14-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQYBMCHXHTBMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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